1,2,3,9-Tetrachlorodibenzo-P-dioxin

Vue d'ensemble

Description

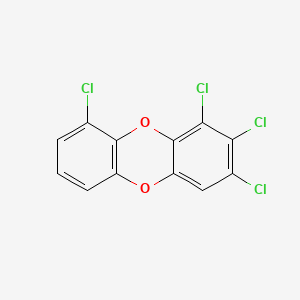

1,2,3,9-Tetrachlorodibenzo-P-dioxin is a member of the chlorinated dibenzo-p-dioxins (CDDs) family, which consists of 75 different congeners. These compounds are known for their persistence in the environment and potential toxicity. This compound is an aromatic hydrocarbon with a molecular formula of C12H4Cl4O2 and a molecular weight of 321.971 g/mol . It is a by-product of various industrial processes, including the manufacture of organochlorides, paper bleaching, and waste incineration .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2,3,9-Tetrachlorodibenzo-P-dioxin can be synthesized through several methods. One common route involves the chlorination of dibenzo-p-dioxin under controlled conditions. This process typically requires the presence of a chlorinating agent, such as chlorine gas, and a catalyst, such as iron or aluminum chloride, to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

Industrial production of this compound often occurs as an unintentional by-product during the manufacture of other chemicals, such as herbicides and pesticides. It is also produced during the incineration of chlorine-containing organic materials and the bleaching of paper using chlorine-based agents . Due to its persistence and potential toxicity, the production and release of this compound are strictly regulated in many countries.

Analyse Des Réactions Chimiques

Types of Reactions

1,2,3,9-Tetrachlorodibenzo-P-dioxin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of more toxic by-products.

Reduction: This reaction involves the removal of chlorine atoms, leading to the formation of less chlorinated and potentially less toxic compounds.

Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxide ions). These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce more toxic chlorinated by-products, while reduction reactions may yield less chlorinated compounds .

Applications De Recherche Scientifique

1,2,3,9-Tetrachlorodibenzo-P-dioxin has several scientific research applications, including:

Chemistry: It is used as a reference compound in studies of dioxin toxicity and environmental persistence.

Biology: It is used to study the effects of dioxins on biological systems, including their impact on gene expression and cellular function.

Medicine: Research on this compound has contributed to understanding the mechanisms of dioxin toxicity and the development of treatments for dioxin exposure.

Industry: It is used in studies of industrial processes that produce dioxins, with the goal of developing methods to reduce or eliminate their formation

Mécanisme D'action

1,2,3,9-Tetrachlorodibenzo-P-dioxin exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate the expression of various genes involved in detoxification, cell growth, and immune response . This activation can lead to a range of toxic effects, including disruption of endocrine function, immune suppression, and carcinogenesis .

Comparaison Avec Des Composés Similaires

1,2,3,9-Tetrachlorodibenzo-P-dioxin is similar to other chlorinated dibenzo-p-dioxins, such as 2,3,7,8-Tetrachlorodibenzo-P-dioxin (TCDD), which is considered the most toxic dioxin congener . Compared to TCDD, this compound is less studied but shares similar chemical properties and mechanisms of action. Other similar compounds include polychlorinated dibenzofurans (PCDFs) and polychlorinated biphenyls (PCBs), which also exhibit dioxin-like toxicity and environmental persistence .

Conclusion

This compound is a persistent and potentially toxic compound with significant environmental and health implications. Understanding its preparation methods, chemical reactions, scientific research applications, and mechanisms of action is crucial for developing strategies to mitigate its impact and protect human health and the environment.

Activité Biologique

1,2,3,9-Tetrachlorodibenzo-P-dioxin (TCDD) is a member of a class of chemical compounds known as dioxins, which are notorious for their high toxicity and potential to cause a variety of health issues in humans and animals. This article explores the biological activity of TCDD, focusing on its mechanisms of action, health effects, and relevant case studies.

TCDD exerts its biological effects primarily through the Aryl Hydrocarbon Receptor (AhR) . Upon binding to AhR, TCDD activates a series of transcriptional events that lead to the expression of various genes involved in detoxification and metabolism. This interaction can induce enzyme systems such as cytochrome P450s, which are crucial for the breakdown of xenobiotics and endogenous compounds.

Key Points:

- AhR Activation : TCDD binds to AhR, leading to gene expression modulation.

- Enzyme Induction : Increases in enzymes that metabolize toxic compounds are observed.

- Dose-Dependent Effects : The biological response varies with the concentration of TCDD.

Health Effects

TCDD exposure has been linked to numerous adverse health outcomes. The following table summarizes the key biological effects observed in both animal studies and human cases:

Severe Intoxication Cases

Two notable cases of severe TCDD intoxication highlight the compound's potential health risks:

- Patient 1 : A woman with a blood fat level of 144,000 pg/g developed severe chloracne and exhibited elevated blood lipids and leukocytosis.

- Patient 2 : Another individual with a blood fat level of 26,000 pg/g experienced only mild symptoms despite significant exposure.

These cases underscore the variability in individual responses to TCDD exposure and the potential for severe dermatological manifestations following high-level exposure .

Seveso Disaster

The Seveso disaster in Italy (1976) resulted in widespread TCDD exposure among residents. Studies conducted on affected individuals revealed elevated serum TCDD levels correlated with chloracne incidence. This event provided critical data linking environmental exposure to health outcomes, demonstrating that even low-level chronic exposure can lead to significant health issues over time .

Research Findings

Recent studies have further elucidated the biological activity of TCDD:

- Dose-Response Relationships : Research has established that lower doses can still produce significant biological effects, particularly in sensitive populations such as children and pregnant women .

- Toxicokinetics : TCDD has a long half-life in humans (approximately 7-11 years), leading to bioaccumulation and prolonged effects even after exposure ceases .

Propriétés

IUPAC Name |

1,2,3,9-tetrachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O2/c13-5-2-1-3-7-11(5)18-12-8(17-7)4-6(14)9(15)10(12)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVHZKSHSHQJHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074089 | |

| Record name | 1,2,3,9-Tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71669-26-6 | |

| Record name | 1,2,3,9-Tetrachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071669266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,9-Tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,9-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/338WW7175Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.